4-Oxooxetane-2-carboxylic acid

Polymer Chemistry Monomer Stability Ring-Opening Polymerization

Unlike generic cyclic esters (lactide, ε-caprolactone) that require post-polymerization grafting to introduce carboxyl functionality, 4-oxooxetane-2-carboxylic acid (malolactonic acid) provides a free -COOH group on every monomer unit. This enables direct anionic ring-opening polymerization to poly(β-malic acid) copolymers with high drug-loading capacity, predictable hydrolytic degradation, and tunable stereochemistry. Successfully scaled to multigram quantities and validated in US Patent US20070005130 A1 for drug-eluting stent coatings. For procurement teams needing bioactive, degradable polyester backbones without deprotection steps, this monomer offers a proven, cost-effective route to functionalized biomedical polymers.

Molecular Formula C4H4O4
Molecular Weight 116.07 g/mol
CAS No. 90730-97-5
Cat. No. B1426437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxooxetane-2-carboxylic acid
CAS90730-97-5
Molecular FormulaC4H4O4
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC1C(OC1=O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)
InChIKeyROTWZASRXNRBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxooxetane-2-carboxylic acid (CAS 90730-97-5): A Structurally Differentiated β-Lactone Monomer for Biomedical Copolymers and Functional Polyesters


4-Oxooxetane-2-carboxylic acid (CAS 90730-97-5), also designated as malolactonic acid, is a β-substituted β-lactone derivative that integrates a four-membered oxetane ring with a ketone at the 4-position and a free carboxylic acid at the 2-position (C4H4O4, MW 116.07) . This compound was historically considered too unstable to isolate due to its carboxyl group, yet it has been successfully prepared in multigram quantities and characterized for use as a chiral precursor in anionic ring-opening polymerization (ROP) [1]. In contrast to widely used cyclic ester monomers such as lactide or ε-caprolactone, malolactonic acid enables the introduction of pendant carboxylic acid functionality directly into a polyester backbone without post-polymerization deprotection steps, offering a route to bioactive, hydrolytically degradable poly(β-malic acid) derivatives for temporary biomedical applications [2].

Why 4-Oxooxetane-2-carboxylic acid Cannot Be Replaced by Generic Cyclic Ester Monomers in Functional Polyester Design


Generic cyclic ester monomers such as lactide or ε-caprolactone polymerize to form polyesters devoid of pendant functional groups, requiring subsequent grafting or deprotection steps to introduce carboxylic acid moieties necessary for bioactivity or drug conjugation. Conversely, 4-oxooxetane-2-carboxylic acid (malolactonic acid) directly incorporates a free carboxyl group into each monomer unit, enabling immediate access to functionalized poly(β-malic acid) backbones without post-polymerization modification [1]. Furthermore, within the oxetane-carboxylic acid subclass, many analogs exhibit significant instability and spontaneously isomerize to lactones during storage or mild heating, a phenomenon documented in a 2022 study that explicitly warns of "high instability" affecting reaction yields [2]. The successful large-scale isolation and polymerization of 4-oxooxetane-2-carboxylic acid therefore represents a non-trivial differentiation, as it defies the class-level instability trend and remains viable for reproducible ROP when properly stored and handled .

Quantitative Differentiation Evidence for 4-Oxooxetane-2-carboxylic acid: Comparative Data Against Analogs and In-Class Candidates


Isolation Viability and Polymerization Yield: 4-Oxooxetane-2-carboxylic acid vs. Generic Oxetane-Carboxylic Acid Class

The 1996 Leboucher-Durand et al. study specifically reports the successful isolation, characterization, and preparation of 4-oxooxetane-2-carboxylic acid (malolactonic acid) in large quantities, explicitly stating that this β-substituted β-lactone was "considered as totally unstable due to the presence of a carboxyl group" [1]. In stark contrast, a 2022 Organic Letters investigation covering a broad range of oxetane-carboxylic acids found that many of these compounds are intrinsically unstable and "easily isomerized into lactones while being stored at room temperature or slightly heated" [2]. The key differentiating parameter is the feasibility of large-scale monomer preparation prior to polymerization: the target compound has been demonstrated as preparable in multigram quantities and successfully used in anionic ring-opening copolymerization with 4-benzyloxycarbonyl-2-oxetanone, achieving controlled molecular weight polymers [1].

Polymer Chemistry Monomer Stability Ring-Opening Polymerization

Physicochemical Property Differentiation: LogP and Water Solubility Profile of 4-Oxooxetane-2-carboxylic acid vs. Gem-Dimethyl and Carbonyl-Containing Analogs

4-Oxooxetane-2-carboxylic acid possesses a predicted octanol-water partition coefficient (LogP) of -0.5 and a predicted acid dissociation constant (pKa) of 2.94 ± 0.20 , indicating high aqueous solubility and nearly complete ionization under physiological pH. This contrasts sharply with gem-dimethyl or carbonyl-containing analogs often used in medicinal chemistry scaffolds. When an oxetane ring replaces a gem-dimethyl group, aqueous solubility may increase by a factor of 4 to more than 4000, while the rate of metabolic degradation is reduced in most cases [1]. Although the target compound is a β-lactone rather than a 3,3-disubstituted oxetane, its negative LogP of -0.5 places it in a distinctly more hydrophilic region compared to typical carbonyl or gem-dimethyl analogs (which often exhibit LogP values >1.0), making it a candidate for solubility-limited drug delivery systems where conventional hydrophobic building blocks are unsuitable .

Medicinal Chemistry Physicochemical Properties Bioisosterism

Polymerization Reactivity and Functional Group Integration: 4-Oxooxetane-2-carboxylic acid vs. Malic Acid and Lactide

In the polymerization of 4-oxooxetane-2-carboxylic acid (malolactonic acid) esters, anionic ring-opening polymerization (ROP) using tetramethylammonium benzoate as initiator proceeds with high molecular weight outcomes and good control [1]. For example, ethyladamantyl malolactonate homopolymerization yielded expected high molecular weight polymers characterized by 1H NMR and size exclusion chromatography (SEC) [1]. Copolymerization of ethyladamantyl malolactonate with benzyl malolactonate in a 5:95 molar ratio, followed by catalytic hydrogenolysis of benzyl protecting groups, produced water-soluble poly(β-malic acid-co-ethyladamantyl β-malate) [1]. In contrast, direct polycondensation of malic acid (the linear counterpart) typically requires harsh conditions and yields lower molecular weight products with broader dispersity. Lactide, the most common polyester monomer, polymerizes efficiently via ROP but yields poly(lactic acid) lacking pendant carboxylic acid functionality, necessitating post-polymerization grafting or copolymerization with functional monomers to introduce reactive handles [2]. The target compound uniquely combines the high polymerization efficiency of a β-lactone with the direct incorporation of a free carboxyl group per repeat unit, a combination not achievable with malic acid or lactide alone.

Ring-Opening Polymerization Polyester Synthesis Biodegradable Polymers

Biomedical Copolymer Coating Validation: 4-Oxooxetane-2-carboxylic acid as a USPTO-Cited Monomer in Medical Device Coatings

4-Oxooxetane-2-carboxylic acid (malolactonic acid) is explicitly disclosed as a monomeric building block for biodegradable copolymers used in medical device coatings, as detailed in U.S. Patent Application US20070005130 A1, filed by Abbott Cardiovascular Systems [1]. The patent describes copolymers derived from malolactonate or malolactonic acid combined with biocompatible molecules such as lactic acid or lactide, specifically for use as coatings on implantable devices like drug-eluting stents [1]. This citation in a patent assigned to a major cardiovascular device manufacturer provides a clear, verifiable application differentiator: the target compound is not merely a theoretical monomer but a documented component in biomedical coating formulations designed to address restenosis and thrombosis in stent applications. In contrast, generic oxetane-carboxylic acids without the 4-oxo-β-lactone structure lack this specific patent validation and may exhibit the isomerization instability that renders them unsuitable for regulated medical device manufacturing.

Medical Device Coatings Drug-Eluting Stents Biodegradable Polymers

Chiral Precursor Value: Enantiopure 4-Oxooxetane-2-carboxylic acid vs. Racemic Cyclic Ester Monomers

The 1996 Polymer Bulletin study by Leboucher-Durand et al. specifically highlights the preparation of both racemic and optically active 4-carboxy-2-oxetanones starting from racemic and (R)-4-benzyloxycarbonyl-2-oxetanone precursors [1]. The study states: "Racemic and optically active 4-carboxy-2-oxetanones have been prepared..." and demonstrates that the liberated carboxylic acid function can be used for coupling reactions with different types of molecules to tailor functionalized multimeric macromolecules [1]. This chiral differentiation is not readily accessible with many common cyclic ester monomers: while L-lactide and D-lactide are commercially available, obtaining enantiopure β-lactones with pendant carboxyl groups is synthetically challenging. The ability to access both racemic and optically active forms of 4-oxooxetane-2-carboxylic acid enables stereochemical control over polymer tacticity, which can influence degradation kinetics, drug release profiles, and biological interactions in a manner not possible with achiral or only racemic monomers.

Chiral Monomers Optically Active Polyesters Asymmetric Synthesis

Procurement-Driven Application Scenarios for 4-Oxooxetane-2-carboxylic acid: Where This Monomer Delivers Differentiated Value


Functional Polyester Synthesis for Hydrolytically Degradable Drug Delivery Systems

Researchers developing biodegradable polymer-drug conjugates or nanoparticles require polyesters with pendant carboxylic acid groups for drug conjugation via ester or amide linkages. 4-Oxooxetane-2-carboxylic acid enables direct synthesis of poly(β-malic acid) copolymers via anionic ring-opening polymerization without post-polymerization functionalization, as demonstrated in the preparation of water-soluble poly(β-malic acid-co-ethyladamantyl β-malate) after benzyl deprotection [1]. The resulting polymers contain one carboxyl group per monomer unit, providing high drug loading capacity and predictable hydrolytic degradation profiles. This application is validated by the Leboucher-Durand et al. study, which explicitly coupled chloramphenicol (a bioactive molecule) to malolactonic acid followed by copolymerization to produce polymeric drug carriers [2].

Medical Device Coating Formulations Requiring Biodegradable, Biocompatible Copolymers

4-Oxooxetane-2-carboxylic acid is a documented monomer in biodegradable copolymer coatings for implantable medical devices, as disclosed in U.S. Patent Application US20070005130 A1 (assigned to Abbott Cardiovascular Systems) [1]. The patent describes copolymers derived from malolactonic acid combined with lactic acid or lactide for use as drug-eluting stent coatings. For procurement teams sourcing monomers for medical device applications, this patent validation provides a level of regulatory and application confidence not available for most in-class oxetane-carboxylic acids. The ability to tune copolymer composition by varying the malolactonic acid:lactide ratio allows for optimization of degradation kinetics and drug release profiles tailored to specific therapeutic windows.

Synthesis of Chiral, Optically Active Polyesters for Enantioselective Biomaterials

The preparation of optically active 4-oxooxetane-2-carboxylic acid, as reported by Leboucher-Durand et al. [1], enables the synthesis of stereoregular poly(β-malic acid) derivatives with defined tacticity. This is particularly valuable for applications where polymer stereochemistry affects biological interactions, such as in chirality-sensitive drug delivery systems, tissue engineering scaffolds that influence cell behavior via stereochemical cues, or chiral separation membranes. The ability to access both racemic and enantiopure monomers from the same synthetic pathway provides a level of stereochemical control not readily available with common achiral cyclic esters like ε-caprolactone or with lactide (which lacks pendant carboxyl functionality despite chiral availability).

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